4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide
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Overview
Description
4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules, and an aminomethylphenoxy moiety, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the aminomethylphenoxy intermediate, which is then reacted with a sulfonamide derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and acids.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the aminomethylphenoxy moiety can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: Compared to these similar compounds, 4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide is unique due to its combination of the sulfonamide group and the aminomethylphenoxy moiety
Properties
CAS No. |
823780-87-6 |
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Molecular Formula |
C20H21N3O3S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[2,6-bis(aminomethyl)phenoxy]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c21-13-15-5-4-6-16(14-22)20(15)26-18-9-11-19(12-10-18)27(24,25)23-17-7-2-1-3-8-17/h1-12,23H,13-14,21-22H2 |
InChI Key |
OBCCINDAONYFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3CN)CN |
Origin of Product |
United States |
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